7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS No.:
Cat. No.: VC14665642
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
![7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid -](/images/structure/VC14665642.png)
Specification
Molecular Formula | C8H7N3O2 |
---|---|
Molecular Weight | 177.16 g/mol |
IUPAC Name | 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H7N3O2/c1-5-2-3-9-7-4-6(8(12)13)10-11(5)7/h2-4H,1H3,(H,12,13) |
Standard InChI Key | URTYOYKBRWWRAU-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=NC2=CC(=NN12)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid belongs to the pyrazolo[1,5-a]pyrimidine family, a class of bicyclic heterocycles comprising a five-membered pyrazole ring fused to a six-membered pyrimidine ring. The compound’s IUPAC name, 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, reflects the methyl substituent at position 7 and the carboxylic acid group at position 2 . Its structural uniqueness lies in the spatial arrangement of these functional groups, which influence electronic distribution and molecular interactions (Figure 1).
Figure 1: Structural diagram of 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. The pyrazole ring (positions 1–5) and pyrimidine ring (positions 6–10) are fused at positions 1 and 5.
Physicochemical Properties
The compound’s physicochemical profile is critical for its solubility, stability, and bioavailability. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 177.16 g/mol | |
CAS Number | 1315361-35-3 | |
Density | Not Available | |
Boiling Point | Not Available |
The carboxylic acid group enhances solubility in polar solvents, while the methyl group contributes to hydrophobic interactions.
Synthesis and Manufacturing Processes
Cyclocondensation Reactions
The primary synthesis route involves cyclocondensation of 1,3-biselectrophilic compounds with -3-aminopyrazoles. This method leverages the reactivity of β-enaminones, which act as synthetic equivalents of 1,3-biselectrophilic ynones. For example, the reaction of β-enaminone 25 with aminopyrazole 24 yields 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidine 26 (Scheme 1) .
Scheme 1: Synthesis of pyrazolo[1,5-a]pyrimidine derivatives via β-enaminone cyclocondensation.
Regiospecific Functionalization
Recent advancements enable regiospecific incorporation of alkynyl groups at position 7. Pankova et al. demonstrated that enones with ethoxy groups at the β-position react with aminopyrazoles to form 7-alkynyl-2,6-diarylpyrazolo[1,5-a]pyrimidines 28a–t (Scheme 2) . The trimethylsilyl (TMS) group’s electron-donating effect ensures high regiospecificity, facilitating subsequent Pd-catalyzed cross-coupling reactions for further functionalization.
Scheme 2: Regiospecific synthesis of 7-alkynylpyrazolo[1,5-a]pyrimidines.
Pharmacological and Therapeutic Applications
Enzyme Inhibition
The compound exhibits inhibitory activity against phosphodiesterase 2A (PDE2A), a target for treating cognitive impairment. Structural studies reveal that the methyl group at position 7 enhances binding affinity by optimizing hydrophobic interactions with the enzyme’s active site. Comparative analyses show a 10-fold increase in inhibitory potency compared to non-methylated analogues.
Comparative Analysis with Structural Analogues
6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
This positional isomer (CAS 889939-98-4) shares the molecular formula but features a methyl group at position 6. While it also inhibits PDE2A, its potency is lower (IC = 1.2 μM vs. 0.3 μM for the 7-methyl derivative).
7-Amino-2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
Introducing an amino group at position 7 (CAS 2627-59-0) alters electronic properties, enhancing solubility but reducing membrane permeability .
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